4-ethoxy-3-fluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
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Overview
Description
4-ethoxy-3-fluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a complex organic compound characterized by its multiple functional groups, including an ethoxy group, a fluoro group, a pyrazinyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-fluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrazolyl and pyrazinyl components. These components are then coupled using appropriate reagents and reaction conditions to form the final compound. Common synthetic routes may include:
Bromination and Substitution Reactions:
Coupling Reactions: : Utilizing coupling reactions such as Suzuki-Miyaura coupling to link the pyrazolyl and pyrazinyl components.
Sulfonamide Formation:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-3-fluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed to introduce or modify functional groups.
Reduction: : Reduction reactions can be used to reduce specific functional groups, such as nitro groups to amines.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are often used.
Substitution: : Reagents like halogens (Br2, Cl2) and strong bases (NaOH, KOH) are typically employed.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, with modifications to the functional groups and substituents on the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its unique structure allows for selective binding to specific targets.
Medicine
The compound has potential medicinal applications, particularly in the development of new drugs. Its sulfonamide group, in particular, is known for its antibacterial properties, making it a candidate for antibiotic research.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 4-ethoxy-3-fluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide exerts its effects depends on its molecular targets and pathways. The sulfonamide group, for instance, can interact with bacterial enzymes, inhibiting their activity and leading to antibacterial effects. The exact molecular targets and pathways would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-3-fluoro-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
4-ethoxy-3-fluoro-N-(2-(3-(thiazol-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
4-ethoxy-3-fluoro-N-(2-(3-(pyrimidin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
Uniqueness
The uniqueness of 4-ethoxy-3-fluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide lies in its specific combination of functional groups and its potential applications in various fields. Its pyrazinyl group, in particular, distinguishes it from similar compounds and may contribute to its unique biological and chemical properties.
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5O3S/c1-2-26-17-4-3-13(11-14(17)18)27(24,25)21-8-10-23-9-5-15(22-23)16-12-19-6-7-20-16/h3-7,9,11-12,21H,2,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCMWWQGUAZHDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2C=CC(=N2)C3=NC=CN=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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